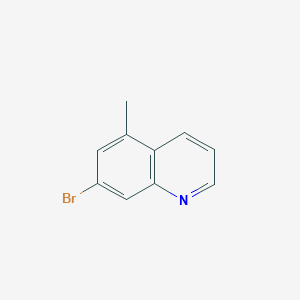
7-Bromo-5-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and a methyl group at the 5-position of the quinoline core. The molecular formula is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylquinoline typically involves the bromination of 5-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 7th position of the quinoline ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 7-Bromo-5-methylquinoline are explored for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Group Variations
A comparative analysis of structurally related quinoline derivatives is summarized below:
Pharmacological Potential
- Lipophilicity: this compound’s methyl group enhances membrane permeability, making it favorable for CNS-targeting drugs, whereas polar groups (e.g., methoxy, hydroxy) in other derivatives improve water solubility for systemic applications .
- Biological Activity: 5-Bromo-6-methoxy-2-methylquinoline has shown antimicrobial activity, while 5-Bromo-8-hydroxyquinoline-7-carboxylic acid exhibits metal-chelating and anticancer properties .
Properties
Molecular Formula |
C10H8BrN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
7-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,1H3 |
InChI Key |
KOVQWNFNDJHVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















